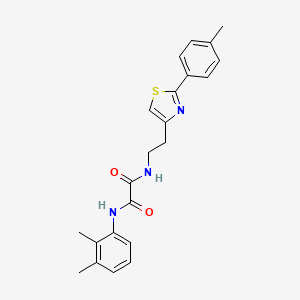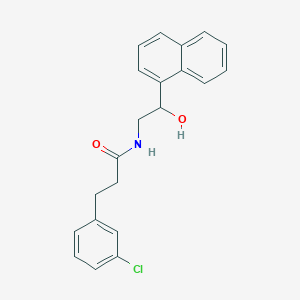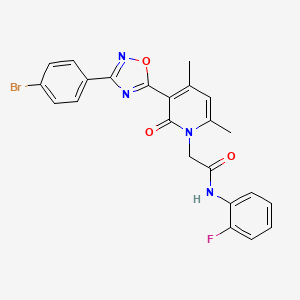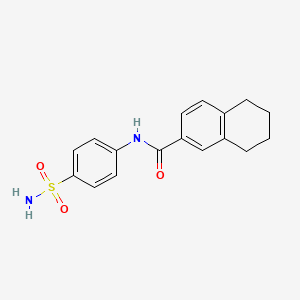![molecular formula C27H29N5O2 B2952800 3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-40-5](/img/structure/B2952800.png)
3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidodione ring, which is a heterocyclic compound containing a pyrimidine ring fused with a dione group. The molecule also has a phenyl group (a ring of 6 carbon atoms) with two methyl groups attached, making it a dimethylphenyl group. The cinnamyl group is a fragment of the cinnamic acid molecule, which consists of a phenyl group attached to an acrylic group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrimidodione ring might be formed through a condensation reaction of a diamine with a dione. The dimethylphenyl group could be introduced through a Friedel-Crafts alkylation . The cinnamyl group might be attached through a Heck reaction or a similar carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidodione ring is a heterocycle and would likely contribute to the rigidity of the molecule. The dimethylphenyl and cinnamyl groups are both aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl groups in the pyrimidodione ring could undergo nucleophilic addition reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The carbonyl groups could potentially form hydrogen bonds, which could influence the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Biological and Pharmacological Applications
Purine derivatives, including compounds structurally related to 3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been extensively studied for their pharmacological potential. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and DNA-binding capabilities, making them valuable in drug discovery and development processes.
Psychotropic Potential : Studies on derivatives of purine-2,6-dione have identified compounds with potent psychotropic activity, including antidepressant and anxiolytic effects. These findings suggest potential applications in the treatment of mental health disorders (Chłoń-Rzepa et al., 2013).
DNA Nuclease Activity : Research involving transition metal complexes of Knoevenagel condensate Schiff bases, which share structural motifs with 3-cinnamyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, demonstrates their capability to bind and cleave DNA. This property is significant for developing novel therapeutic agents targeting genetic diseases (Pandiyan & Raman, 2016).
Antiasthmatic Agents : Derivatives of xanthene and purine, exhibiting vasodilatory activities, have been synthesized and evaluated for their potential as antiasthmatic agents. The vasodilator activity of these compounds highlights their therapeutic potential in respiratory conditions (Bhatia et al., 2016).
Anti-inflammatory Activity : The anti-inflammatory properties of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones have been documented, showing promise in treating chronic inflammation without the gastric ulcer inducing potential observed with other compounds (Kaminski et al., 1989).
Orientations Futures
Propriétés
IUPAC Name |
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-18-13-19(2)15-22(14-18)31-16-20(3)17-32-23-24(28-26(31)32)29(4)27(34)30(25(23)33)12-8-11-21-9-6-5-7-10-21/h5-11,13-15,20H,12,16-17H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLXGZLQWSHXOQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC(=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC(=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)


![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)



![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)



![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)